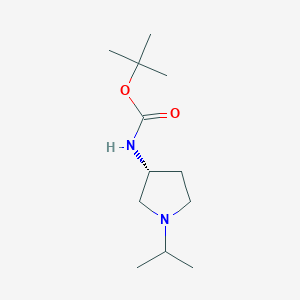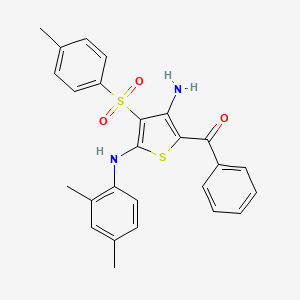
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone, also known as ADPM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ADPM is a thiophene-based compound that has shown promising results in various scientific research studies.
Mechanism Of Action
The mechanism of action of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is not fully understood. However, it is believed that (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects. Some of the effects of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone include its ability to inhibit cell proliferation and induce apoptosis in cancer cells. (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been shown to have anti-inflammatory effects by inhibiting the production of various inflammatory cytokines. Additionally, (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been shown to have antiviral effects by inhibiting the replication of various viruses.
Advantages And Limitations For Lab Experiments
One of the advantages of using (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone a potentially effective anticancer agent with fewer side effects. However, one of the limitations of using (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone. One potential direction is to further investigate its anticancer properties and its potential use in combination with other anticancer agents. Another potential direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone and its potential side effects.
Synthesis Methods
The synthesis of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone involves the reaction of 2,4-dimethylaniline with thiophene-2-carbaldehyde, followed by the addition of tosyl chloride and subsequent reaction with ammonia. The final product is obtained after purification and isolation.
Scientific Research Applications
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has been studied for its potential therapeutic applications in various scientific research studies. Some of the applications of (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone include its use as an anticancer agent, anti-inflammatory agent, and antiviral agent. (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-12-20(13-10-16)33(30,31)25-22(27)24(23(29)19-7-5-4-6-8-19)32-26(25)28-21-14-11-17(2)15-18(21)3/h4-15,28H,27H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBWVWOIXNSLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)

![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)
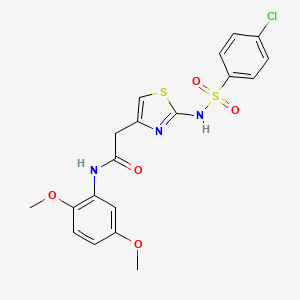

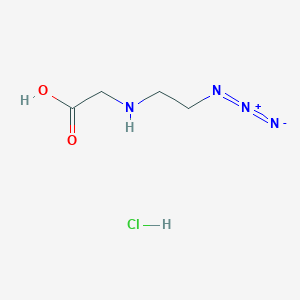
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)
![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)
![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![2-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2709721.png)
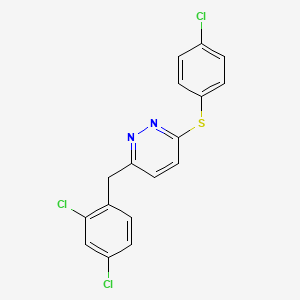
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
